N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyridine carboxamide
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)13-23-17-8-4-3-7-16(17)22-18(23)9-11-21-19(24)15-6-5-10-20-12-15/h3-8,10,12,14H,9,11,13H2,1-2H3,(H,21,24) |
InChI Key |
UJIFRABBZOEXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Pyridine Carboxamide: The alkylated benzimidazole is coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-sulfonamide
Uniqueness
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
Biological Activity
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound recognized for its potential therapeutic applications, particularly in medicinal chemistry. This compound features a benzimidazole moiety, an ethyl linker, and a pyridine-3-carboxamide, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O, with a molecular weight of 322.4 g/mol. The structural components include:
- Benzimidazole moiety : Known for various pharmacological activities.
- Pyridine ring : Enhances interaction with biological targets.
- Carboxamide group : Involved in nucleophilic substitution reactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.
- Antimicrobial Activity : Benzimidazole derivatives are noted for their broad-spectrum antimicrobial properties, inhibiting the growth of various pathogens.
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation, suggesting its use in cancer therapy.
- Antiviral Activity : Some studies indicate effectiveness against viruses such as hepatitis B by disrupting nucleic acid synthesis.
Research Findings
Several studies have explored the biological activity of this compound. Key findings include:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| DPP-IV Inhibition | Enhances insulin secretion; reduces glucagon levels | |
| Antimicrobial | Broad-spectrum activity against various pathogens | |
| Anticancer | Inhibits tumor cell proliferation | |
| Antiviral | Disrupts nucleic acid synthesis in target viruses |
Case Study 1: DPP-IV Inhibition
A study investigating the inhibitory effects on DPP-IV revealed that this compound demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Anticancer Activity
In vitro studies showed that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. Mechanistic studies indicated that it may interfere with cell cycle progression and promote programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
